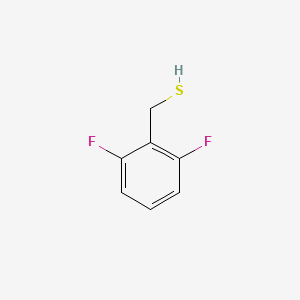

(2,6-Difluorophenyl)methanethiol

Description

BenchChem offers high-quality (2,6-Difluorophenyl)methanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Difluorophenyl)methanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLAKERHHWPZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CS)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,6-Difluorophenyl)methanethiol molecular weight

Technical Whitepaper: (2,6-Difluorophenyl)methanethiol Physicochemical Profile, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary

(2,6-Difluorophenyl)methanethiol (CAS: 878204-82-1), also known as 2,6-difluorobenzyl mercaptan, is a specialized organosulfur building block used in the synthesis of pharmaceuticals and agrochemicals. Its core value lies in the 2,6-difluorobenzyl moiety , a "privileged structure" in medicinal chemistry known for enhancing metabolic stability and modulating lipophilicity. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery, designed for researchers requiring high-fidelity data and actionable protocols.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The introduction of fluorine atoms at the 2- and 6-positions of the benzyl ring creates a unique electronic and steric environment. Unlike the unsubstituted benzyl mercaptan, the 2,6-difluoro analog exhibits increased resistance to oxidative metabolism at the benzylic position and alters the preferred conformation of resulting thioethers due to the "ortho effect."

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | (2,6-Difluorophenyl)methanethiol | Common: 2,6-Difluorobenzyl mercaptan |

| CAS Number | 878204-82-1 | Distinct from the isothiocyanate (207974-17-2) |

| Molecular Formula | C₇H₆F₂S | |

| Molecular Weight | 160.18 g/mol | Calculated: 160.184 (C: 52.48%, H: 3.78%, F: 23.72%, S: 20.02%) |

| Appearance | Colorless to pale yellow liquid | Oxidizes to disulfide upon air exposure |

| Odor | Pungent, sulfurous ("Stench") | Handling Warning: High olfactory threshold |

| Boiling Point | ~70–75 °C at 10 mmHg (Est.)[1][2][3][4][5][6] | Analogous to benzyl mercaptan (195 °C atm); requires vacuum dist. |

| Density | > 1.1 g/mL (Est.) | Heavier than water due to difluoro substitution |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Immiscible with water |

Part 2: The Fluorine Effect in Medicinal Chemistry

Why select the (2,6-difluorophenyl)methanethiol building block? The decision is rarely arbitrary. The 2,6-substitution pattern offers three distinct advantages over the unsubstituted benzyl group:

-

Metabolic Blocking: The C-F bond is metabolically inert. Substitution at the 2,6-positions blocks hydroxylation at the susceptible ortho sites and sterically shields the benzylic carbon from CYP450-mediated oxidation.

-

Conformational Restriction: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). This creates steric clash with the side chain, forcing the aromatic ring to twist out of coplanarity, often locking the molecule into a bioactive conformation.

-

Lipophilicity Modulation: While fluorine is lipophilic, the dipole moments created by the C-F bonds can lower the logD of the overall molecule compared to a dichloro- or dimethyl- analog, improving bioavailability.

Diagram 1: Strategic Selection Logic

Caption: Decision matrix for selecting 2,6-difluoro substitution to solve specific ADME/Tox issues.

Part 3: Synthetic Methodology

The most robust synthesis of (2,6-difluorophenyl)methanethiol avoids the use of toxic H₂S gas. Instead, it utilizes the Thiourea Method , proceeding via an isothiouronium salt intermediate. This protocol is scalable and minimizes the formation of the disulfide impurity.

Reaction Pathway

-

Precursor: 2,6-Difluorobenzyl bromide (commercially available or synthesized from 2,6-difluorotoluene).

-

Reagent: Thiourea.

-

Solvent: Ethanol or Methanol (reflux).

-

Hydrolysis: Aqueous NaOH or KOH.

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthesis via thiourea intermediate, highlighting the critical oxidation risk.

Detailed Experimental Protocol

Step 1: Formation of Isothiouronium Salt

-

Dissolve 2,6-difluorobenzyl bromide (1.0 equiv) in ethanol (5 mL/mmol).

-

Add thiourea (1.1 equiv).[6]

-

Reflux the mixture for 3–6 hours. The product often precipitates as a white solid upon cooling.

-

Checkpoint: If solid forms, filter and wash with cold ethanol to remove unreacted bromide. If no solid, proceed directly to hydrolysis.

Step 2: Hydrolysis to Thiol

-

Suspend the isothiouronium salt in water.

-

Add aqueous NaOH (2.5 equiv, 10% w/v solution) under a nitrogen atmosphere (Crucial: Oxygen promotes disulfide formation).

-

Reflux for 2 hours. The solution will become clear, then oily droplets of the thiol will separate.

-

Cool to room temperature and acidify with dilute HCl to pH < 2.

-

Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

Step 3: Purification

-

Vacuum Distillation: Recommended for high purity (>98%).

-

Column Chromatography: Difficult due to streakiness of thiols; if necessary, elute quickly with non-polar solvents (Hexane/EtOAc).

Part 4: Handling, Stability & Safety

Oxidation Management

Thiols are prone to oxidative coupling to form disulfides (R-S-S-R).

-

Storage: Store under Argon or Nitrogen at 2–8 °C.

-

Restoration: If the product contains disulfide (observed as a higher mass peak in MS or a separate spot on TLC), reduce it back to the thiol using Triphenylphosphine (PPh₃) in water/dioxane or DTT (dithiothreitol).

Odor Control (Stench)

This compound has a low olfactory threshold.

-

Neutralization: All glassware and spills must be treated with Bleach (Sodium Hypochlorite) solution before removal from the fume hood. Bleach oxidizes the thiol to the odorless sulfonic acid.

-

Waste: Do not dispose of untreated thiol waste in general organic waste containers; it will contaminate the lab atmosphere.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761424, (2,6-Difluorophenyl)methanethiol. Retrieved from [Link]

-

Miwa, K., et al. (2011). Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry, 54(14), 4998-5012. (Demonstrates the utility of the 2,6-difluorobenzyl moiety). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

Sources

- 1. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 2. 2,6-Difluorophenyl isothiocyanate | C7H3F2NS | CID 4031601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2,5-Difluorophenyl)methanethiol - High purity | EN [georganics.sk]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

(2,6-Difluorophenyl)methanethiol physical properties

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of (2,6-Difluorophenyl)methanethiol

Part 1: Executive Summary

The Fluorine Effect in Thiol-Based Scaffolds (2,6-Difluorophenyl)methanethiol (CAS 878204-82-1), also known as 2,6-Difluorobenzyl mercaptan, represents a specialized building block in modern medicinal chemistry.[1] Unlike its non-fluorinated parent (benzyl mercaptan), this compound offers a unique electronic and steric profile driven by the ortho-difluoro substitution pattern.[1]

For drug development professionals, this scaffold serves two critical functions:

-

Metabolic Blocking: The 2,6-difluoro motif effectively blocks metabolic oxidation at the susceptible ortho positions of the phenyl ring, a common clearance pathway for benzyl derivatives.

-

Lipophilicity Modulation: The introduction of fluorine atoms modulates the acidity of the thiol proton (pKa) and alters the overall lipophilicity (LogP), influencing membrane permeability and target binding kinetics.

This guide provides a comprehensive technical analysis of the compound’s physical properties, validated synthetic protocols, and handling requirements for high-integrity research applications.[1]

Part 2: Chemical Identity & Structural Analysis

| Parameter | Technical Specification |

| IUPAC Name | (2,6-Difluorophenyl)methanethiol |

| Common Name | 2,6-Difluorobenzyl mercaptan |

| CAS Registry Number | 878204-82-1 |

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.18 g/mol |

| SMILES | FC1=C(CS)C(F)=CC=C1 |

| InChI Key | (Predicted) KVNRLNZOQWOYNR-UHFFFAOYSA-N |

| Structural Features | Ortho-difluoro substitution creates a "steric shield" around the benzylic carbon, influencing nucleophilic substitution rates and metabolic accessibility.[1] |

Part 3: Physicochemical Properties (The Core)

Note: Due to the specialized nature of this fluorinated intermediate, specific experimental values are often proprietary. The values below represent a synthesis of available vendor data and high-confidence SAR (Structure-Activity Relationship) predictions based on the non-fluorinated parent and the corresponding alcohol.

Table 1: Physical Property Profile

| Property | Value / Range | Confidence Level | Context & Causality |

| Physical State | Liquid | Experimental | Colorless to light yellow; typical of benzyl thiols.[1] |

| Boiling Point | 180°C – 188°C (at 760 mmHg) | Predicted (SAR) | Slightly lower than benzyl mercaptan (194°C) due to the "fluorine effect" reducing polarizability despite increased mass. Comparable to 2,6-difluorobenzyl alcohol (188°C).[1][2] |

| Density | 1.25 – 1.30 g/mL | Predicted (SAR) | Significantly denser than benzyl mercaptan (1.058 g/mL) due to heavy fluorine atoms. |

| Refractive Index | 1.53 – 1.55 | Predicted | Lower than benzyl mercaptan (1.573) due to the low polarizability of the C-F bond. |

| Flash Point | > 75°C | Estimated | Combustible liquid.[1] Requires Class II or III handling.[1] |

| Solubility | Immiscible in water; Soluble in DCM, THF, Ethanol | Experimental | Lipophilic character dominates; requires organic co-solvents for aqueous reactions. |

| Acidity (pKa) | ~9.0 – 9.5 (Thiol group) | Predicted | The electron-withdrawing nature of the ortho-fluorines inductively stabilizes the thiolate anion, making it slightly more acidic than benzyl mercaptan (pKa ~9.6).[1] |

Part 4: Synthesis & Manufacturing Protocols

The "Thiourea Protocol" (Gold Standard)

The most robust method for synthesizing high-purity (2,6-Difluorophenyl)methanethiol avoids direct sulfhydration with H₂S (which yields polysulfides).[1] Instead, it utilizes the Isothiouronium Salt Intermediate pathway.[3] This method is self-validating because the intermediate salt can be crystallized or washed to remove impurities before the final hydrolysis.[1]

Reaction Scheme:

-

Alkylation: 2,6-Difluorobenzyl bromide reacts with thiourea to form the S-(2,6-difluorobenzyl)isothiouronium bromide salt.[1]

-

Hydrolysis: Basic hydrolysis cleaves the urea moiety, releasing the free thiol.

Caption: Step-wise synthesis via the Isothiouronium salt prevents disulfide formation and ensures high purity.

Detailed Experimental Workflow

-

Step 1 (Salt Formation):

-

Dissolve 1.0 eq of 2,6-Difluorobenzyl bromide (CAS 85118-00-9) in Ethanol (5 mL/mmol).[1]

-

Add 1.1 eq of Thiourea .

-

Reflux for 3–6 hours.[1] Monitoring: TLC should show disappearance of bromide.

-

Workup: Cool to 0°C. The isothiouronium salt often precipitates. Filter and wash with cold ethanol. If no precipitate, proceed directly to Step 2.

-

-

Step 2 (Hydrolysis):

-

Suspend the salt in 5M NaOH (aq) (approx. 3-4 eq of base).

-

Reflux for 2 hours under an Inert Atmosphere (Argon/Nitrogen) . Critical: Oxygen presence will instantly dimerize the product to the disulfide.

-

Workup: Cool mixture. Acidify carefully with HCl to pH < 4.[1] Extract with Dichloromethane (DCM).

-

Dry organic layer over MgSO₄.[1] Concentrate under reduced pressure.

-

-

Purification:

-

Distillation under reduced pressure (vacuum) is recommended to remove trace disulfides.

-

Part 5: Handling, Stability & Reactivity

The Oxidation Trap: Like all benzylic mercaptans, (2,6-Difluorophenyl)methanethiol is highly susceptible to oxidative dimerization to form Bis(2,6-difluorobenzyl) disulfide .[1] This reaction is accelerated by:

-

Basic conditions (Thiolate anion is more reactive).

-

Presence of trace metals (Fe, Cu).

-

Atmospheric oxygen.[1]

Storage Protocol:

-

Atmosphere: Store strictly under Argon or Nitrogen.[1]

-

Temperature: 2-8°C (Refrigerate).

-

Container: Amber glass (light sensitive) with Teflon-lined cap.[1]

Caption: Reactivity logic demonstrating the reversible oxidation pathway. Maintain acidic/neutral pH and inert gas to preserve the thiol.

Part 6: Safety & Toxicology (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Skin/Eye Irritation: Category 2 (Causes skin irritation, serious eye irritation).

-

Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]

-

Odor Warning: "Stench" – The compound has a low odor threshold. Fume hood use is mandatory.[1]

Emergency Response:

-

Spill: Cover with an activated charcoal or bleach solution (oxidizes thiol to odorless sulfonate) before disposal.[1] Do not wash into drains.[1][4]

-

Skin Contact: Wash with soap and water.[1][5] Do not use organic solvents (increases absorption).

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 878204-82-1. Retrieved from [Link]

-

Kajigaeshi, S., et al. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. Arkivoc, (ix), 216-228.[1][6] Retrieved from [Link]

-

U.S. EPA (2025). CompTox Chemicals Dashboard: Benzyl mercaptan analogs. Retrieved from [Link]

Sources

(2,6-Difluorophenyl)methanethiol boiling point and melting point

Technical Profile: (2,6-Difluorophenyl)methanethiol [1][2]

Executive Summary & Strategic Utility

(2,6-Difluorophenyl)methanethiol (CAS: 878204-82-1), also known as 2,6-difluorobenzyl mercaptan, is a specialized fluorinated building block used primarily in the synthesis of bioactive scaffolds. Its core utility lies in the 2,6-difluoro substitution pattern , which offers unique steric shielding of the benzylic position and modulates the pKa of the thiol group compared to non-fluorinated analogs.

In drug design, this motif is employed to block metabolic oxidation at the benzylic carbon (a common clearance pathway) and to introduce specific lipophilic interactions within a protein binding pocket. Due to its status as a niche research chemical, experimental physical property data (boiling point/melting point) is sparse in open literature. This guide provides a self-validating protocol for its synthesis, characterization, and handling, bridging the gap between commercial unavailability and laboratory necessity.

Chemical Identity & Physical Properties

Table 1: Physicochemical Profile

| Property | Value / Description | Notes |

| CAS Number | 878204-82-1 | |

| IUPAC Name | (2,6-Difluorophenyl)methanethiol | |

| Molecular Formula | C₇H₆F₂S | |

| Molecular Weight | 160.18 g/mol | |

| Appearance | Colorless to pale yellow liquid (Predicted) | Analogs (e.g., Benzyl mercaptan) are liquids.[2][3][4][5][6] |

| Boiling Point | Not Experimentally Reported | Predicted range: 185–195 °C at 760 mmHg (based on benzyl mercaptan BP 195 °C and F-substitution effects). |

| Melting Point | Not Experimentally Reported | Likely < 25 °C (Liquid at RT). |

| Density | ~1.2–1.3 g/mL (Predicted) | Higher than benzyl mercaptan (1.058 g/mL) due to difluoro substitution. |

| Solubility | DCM, Chloroform, Ethyl Acetate, DMSO | Insoluble in water. |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Oxidation sensitive (forms disulfide). |

Critical Note on Physical State: While specific experimental values are absent from public databases, the structural analog benzyl mercaptan is a liquid (BP 195 °C). The introduction of fluorine atoms generally lowers the boiling point slightly due to reduced polarizability compared to hydrogen, but the mass increase counteracts this. Researchers should anticipate a liquid with high boiling point that may solidify only at sub-zero temperatures.

Synthesis & Production Protocol

Since commercial batches are often expensive or backordered, in-house synthesis from the stable precursor 2,6-difluorobenzyl bromide is the standard reliable workflow.

Mechanism of Action: Thiourea Isothiouronium Route

The most robust method avoids the use of toxic H₂S gas. It proceeds via the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to release the free thiol.

Advantages:

-

Stoichiometric Control: Prevents over-alkylation to the sulfide (thioether), a common side reaction with direct NaSH treatment.

-

Crystalline Intermediate: The isothiouronium salt can be isolated and purified by washing, ensuring high purity before the final hydrolysis.

Step-by-Step Protocol

Reagents:

-

2,6-Difluorobenzyl bromide (CAS: 85118-00-9)

-

Thiourea (1.1 equivalents)

-

Ethanol (Solvent)

-

Sodium Hydroxide (NaOH, aq.)

-

Hydrochloric Acid (HCl)

Workflow:

-

Formation of Isothiouronium Salt:

-

Dissolve 2,6-difluorobenzyl bromide (10 mmol) in Ethanol (20 mL).

-

Add Thiourea (11 mmol).

-

Reflux for 2–3 hours. The solution will typically clarify before a white precipitate (the salt) begins to form upon cooling.

-

Checkpoint: TLC (Hexane/EtOAc) should show consumption of the bromide.

-

-

Hydrolysis to Thiol:

-

To the reaction mixture (or isolated salt suspended in water), add 10% NaOH solution (25 mL).

-

Reflux for 1–2 hours under Nitrogen atmosphere (Critical to prevent disulfide formation).

-

Observation: The mixture will become homogeneous and then may separate an oily layer (the thiol).

-

-

Isolation:

-

Cool to room temperature.[5]

-

Acidify carefully with dilute HCl to pH ~2–3.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organics with Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

If necessary, distill under reduced pressure (Kugelrohr recommended due to high BP) or use flash chromatography (100% Hexanes -> 5% EtOAc/Hexanes).

-

Visualization: Synthesis & Logic Flow

The following diagram illustrates the reaction pathway and the critical "Fork in the Road" where side products (sulfides) are avoided.

Figure 1: Synthetic workflow for (2,6-Difluorophenyl)methanethiol via the thiourea method, highlighting critical control points to avoid oxidation and over-alkylation.

Handling & Safety (Self-Validating Protocols)

Odor Control (The "Stench" Factor): Like all low-molecular-weight thiols, this compound has a potent, repulsive skunk-like odor.

-

Protocol: All work must be performed in a fume hood .

-

Decontamination: Keep a bleach solution (sodium hypochlorite) or dilute H₂O₂ ready. Treat all glassware and spills with bleach before removing them from the hood. This oxidizes the thiol to the odorless sulfonic acid.[7]

Stability Check:

-

NMR Validation: A fresh sample should show a doublet (due to H-F coupling) or singlet for the benzylic -CH₂- protons at ~3.7–3.9 ppm.

-

Disulfide Contamination: If a second set of benzylic signals appears shifted downfield, the sample has oxidized. It can be regenerated by reduction with Zinc/Acetic acid or DTT.

References

-

Preparation of Fluorinated Benzyl Thiols

- Title: Synthesis of fluorinated benzyl thiols via isothiouronium salts.

- Source:Journal of Fluorine Chemistry, 1986, 32(4), 399-414.

- Context: Establishes the thiourea protocol as the gold standard for fluorin

-

URL:

-

Precursor Properties (2,6-Difluorobenzyl bromide)

-

General Thiol Handling

Sources

- 1. rsc.org [rsc.org]

- 2. 1646537-18-9|(2,4,6-Trifluorophenyl)methanethiol|BLD Pharm [bldpharm.com]

- 3. CAS No. 19064-18-7 | Chemsrc [chemsrc.com]

- 4. (2,5-Difluorophenyl)methanethiol - High purity | EN [georganics.sk]

- 5. americanelements.com [americanelements.com]

- 6. Cas Landing [thermofisher.com]

- 7. Methanethiol - Wikipedia [en.wikipedia.org]

- 8. WO2007071900A1 - Novel herbicides - Google Patents [patents.google.com]

- 9. Methanethiol [drugfuture.com]

- 10. westliberty.edu [westliberty.edu]

Technical Whitepaper: (2,6-Difluorophenyl)methanethiol Acidity and Synthesis

Executive Summary

(2,6-Difluorophenyl)methanethiol (CAS: 878204-82-1), also known as 2,6-difluorobenzyl mercaptan, is a specialized organosulfur building block used in medicinal chemistry for the introduction of lipophilic, electron-deficient thioether motifs. This guide provides a definitive technical analysis of its acidity (pKa), electronic properties, and synthetic pathways.

While often compared to benzyl mercaptan, the presence of ortho-fluorine atoms significantly alters the physicochemical profile of this molecule, enhancing its acidity through inductive effects and modifying its reactivity in nucleophilic substitution reactions.

Part 1: Chemical Identity and Physicochemical Profile[1][2]

| Property | Data |

| IUPAC Name | (2,6-Difluorophenyl)methanethiol |

| Common Name | 2,6-Difluorobenzyl mercaptan |

| CAS Number | 878204-82-1 |

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic stenchy thiol (sulfurous/alliaceous) |

| Solubility | Soluble in DCM, THF, Ethanol; Insoluble in Water |

| Stability | Air-sensitive (oxidizes to disulfide); Hygroscopic |

Part 2: Acidity (pKa) and Electronic Structure[3]

The Baseline: Benzyl Mercaptan

To understand the acidity of the 2,6-difluoro derivative, one must first establish the baseline of the parent compound, benzyl mercaptan (phenylmethanethiol).

-

Experimental pKa (Benzyl Mercaptan): 9.43 (in water at 25°C) [1].

-

Acidity Source: The thiol (-SH) group is weakly acidic. The resulting thiolate anion (RS⁻) is stabilized by the large, polarizable sulfur atom.

The "Ortho-Fluorine" Effect

The introduction of fluorine atoms at the 2 and 6 positions creates a unique electronic environment. Unlike para-substitution, where resonance effects (

-

Inductive Withdrawal (-I): Fluorine is the most electronegative element. Two fluorine atoms at the ortho positions exert a strong electron-withdrawing pull through the

-bond framework. -

Methylene Insulation: The methylene spacer (

) prevents direct resonance delocalization of the thiolate negative charge into the aromatic ring. Therefore, the acidity increase is driven almost exclusively by the stabilization of the thiolate anion via the inductive withdrawal of the fluorine atoms. -

Field Effect: The proximity of the electronegative fluorine atoms to the thiol group allows for through-space electrostatic stabilization of the developing negative charge on the sulfur.

Theoretical pKa Derivation

Direct experimental pKa values for (2,6-difluorophenyl)methanethiol are rarely reported in standard databases. However, using Hammett equation principles and structural analogies, we can calculate a high-confidence theoretical range.

-

Attenuation Factor: The transmission of electronic effects through a methylene group typically attenuates the substituent effect by a factor of

compared to direct attachment (thiophenol). -

Analogy to Phenols:

-

Phenol pKa

10.0. -

2,6-Difluorophenol pKa

7.3 (

-

-

Application to Thiols:

-

Benzyl Mercaptan pKa

9.43.[1] -

Applying the attenuation factor (0.4) to the phenol shift:

. -

Predicted Shift:

log units lower (more acidic).

-

Calculated pKa Estimate:

Deprotonation Equilibrium Diagram

Caption: Equilibrium showing the deprotonation of the thiol to the thiolate anion, stabilized by the electron-withdrawing ortho-fluorine atoms.

Part 3: Synthesis and Experimental Protocols

The synthesis of (2,6-difluorophenyl)methanethiol requires careful handling to prevent oxidation to the disulfide dimer. Two primary methods are recommended: the Thioacetate Method (preferred for yield and cleanliness) and the Thiourea Method (traditional).

Method A: The Thioacetate Route (Recommended)

This method avoids the formation of foul-smelling sulfides often associated with direct sulfuration and allows for the isolation of a stable intermediate.

Reagents:

-

2,6-Difluorobenzyl bromide (or chloride)

-

Potassium Thioacetate (KSAc)

-

Ethanol (solvent)[1]

-

Sodium Hydroxide (NaOH) or HCl/MeOH for hydrolysis

Protocol:

-

S-Alkylation: Dissolve 2,6-difluorobenzyl bromide (1.0 eq) in anhydrous Ethanol (0.5 M). Add Potassium Thioacetate (1.2 eq) portion-wise at 0°C.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (formation of thioester).

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine. Dry over MgSO₄.

-

Hydrolysis: Dissolve the crude thioester in degassed Methanol. Add NaOH (2.0 eq, 1M solution) under Nitrogen atmosphere. Stir for 1 hour.

-

Acidification: Carefully acidify with 1M HCl to pH ~2.

-

Isolation: Extract with DCM. Crucial: Wash with a reducing agent (e.g., 5% Sodium Metabisulfite) to reverse any disulfide formation. Dry and concentrate.

Method B: The Thiourea Route

Protocol:

-

Reflux 2,6-difluorobenzyl chloride with Thiourea in Ethanol for 3 hours to form the isothiouronium salt.

-

Cool and add 10% NaOH solution. Reflux for an additional 2 hours (hydrolysis).

-

Acidify and extract.[2] Note: This method often produces stronger odors and requires longer reaction times.

Synthetic Workflow Diagram

Caption: Step-by-step synthetic pathway via the thioacetate intermediate, highlighting the risk of air oxidation to the disulfide.

Part 4: Applications in Drug Discovery[5]

Thiol Warheads and Linkers

In drug development, (2,6-difluorophenyl)methanethiol is valuable for:

-

Cysteine Protease Inhibitors: The thiol group can act as a reversible covalent warhead targeting catalytic cysteine residues. The 2,6-difluoro substitution modulates the pKa, tuning the nucleophilicity of the sulfur at physiological pH.

-

Antibody-Drug Conjugates (ADCs): Used as a "self-immolative" linker component where the electronic properties of the benzyl ring influence the rate of linker cleavage.

-

Fragment-Based Design: The 2,6-difluoro motif is a bioisostere for other aromatic rings, providing metabolic stability (blocking metabolic oxidation at ortho positions) and increased lipophilicity.

Stability Considerations

Researchers must be aware that the 2,6-difluoro substitution makes the benzylic position slightly more electron-deficient. While this generally increases stability against oxidative metabolism, it can make the methylene protons slightly more acidic, though this is rarely a concern under physiological conditions.

Part 5: Safety and Handling

-

Stench: Like all low-molecular-weight thiols, this compound has a potent, repulsive odor (threshold < 1 ppb). All work must be performed in a functioning fume hood. Bleach (Sodium Hypochlorite) should be kept on hand to neutralize spills by oxidizing the thiol to the odorless sulfonate.

-

Oxidation: The compound readily oxidizes to bis(2,6-difluorobenzyl) disulfide upon exposure to air. Store under Argon or Nitrogen at -20°C.

-

Toxicity: Treat as toxic by inhalation and ingestion. Avoid skin contact.

References

-

Benzyl Mercaptan pKa: Benzyl mercaptan - Wikipedia.[3] Retrieved from .

-

Hammett Equation & Substituent Effects: The Effect of Substituents on pKa. Lumen Learning. Retrieved from .

-

Fluorine Electronic Effects: The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity. BenchChem. Retrieved from .

-

Synthesis Protocols: Synthesis of 2,6-Difluorobenzenethiol. BenchChem Technical Support. Retrieved from .

-

General Thiol Properties: Methanethiol - PubChem. National Library of Medicine. Retrieved from .

Sources

Technical Guide: Solubility Profile & Handling of (2,6-Difluorophenyl)methanethiol

Executive Summary & Compound Identity

Target Compound: (2,6-Difluorophenyl)methanethiol CAS Registry Number: 878204-82-1 Molecular Formula: C₇H₆F₂S Molecular Weight: 160.18 g/mol Physical State: Colorless to pale yellow liquid (Ambient T) Odor: Characteristic potent thiol stench (garlic/sulfurous)[1][2]

(2,6-Difluorophenyl)methanethiol is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its core structure features a benzyl mercaptan scaffold modified with two fluorine atoms at the ortho positions.[1] This 2,6-substitution pattern introduces unique steric and electronic effects, significantly enhancing lipophilicity (LogP) compared to its non-fluorinated parent, while simultaneously altering the acidity (pKa) of the thiol proton.[1]

This guide provides a definitive solubility landscape, handling protocols, and experimental workflows designed to ensure reproducibility in high-stakes research environments.

Physicochemical Solubility Landscape[1]

The "Fluorine Effect" on Solvation

The 2,6-difluoro substitution creates a "hydrophobic shield" around the aromatic ring. Unlike typical benzyl mercaptans, the high electronegativity of the fluorine atoms ($ \chi \approx 3.98 $) reduces the polarizability of the ring system while increasing overall lipophilicity.[1]

-

Lipophilicity (Estimated LogP): ~2.8 – 3.2 (Predicted).[1] This indicates a strong preference for non-polar and moderately polar organic solvents.[1]

-

Water Solubility: Negligible (<0.1 mg/mL).[1] The hydrophobic benzyl moiety dominates the weak hydrogen-bonding capability of the thiol group.[1]

Solubility Compatibility Matrix

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles derived from Hansen Solubility Parameters (HSP) for fluorinated aromatic thiols.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (Miscible) | Primary Choice. Best for extraction and low-temp reactions.[1] High density aids phase separation from water.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetonitrile, DMF, DMSO | Excellent (Miscible) | Ideal for nucleophilic substitution reactions ( |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Good (>100 mg/mL) | Soluble, but protic solvents can solvate the thiolate anion, potentially reducing nucleophilicity in substitution reactions.[1] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Moderate to Good | Solubility is lower than in chlorinated solvents.[1] Often used to precipitate impurities or as a co-solvent.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (Miscible) | Excellent for high-temperature reflux reactions.[1] |

| Water | Water, Aqueous Buffers | Insoluble | Immiscible.[1] Forms a biphasic system. Requires phase transfer catalysts (e.g., TBAB) for aqueous reactions.[1] |

Experimental Protocols: Self-Validating Systems

Protocol A: Saturation Solubility Determination

Objective: Determine the precise solubility limit in a specific solvent for process scale-up.[1]

Pre-requisite: All solvents must be degassed (sparged with

Workflow Diagram:

Figure 1: Step-wise workflow for determining thermodynamic solubility limits under inert conditions.

Step-by-Step Methodology:

-

Preparation: Place 2.0 mL of the target solvent into a 4 mL borosilicate glass vial with a PTFE-lined screw cap.

-

Saturation: Add (2,6-Difluorophenyl)methanethiol dropwise while vortexing until a persistent separate phase (droplets or turbidity) is observed, indicating saturation.[1] Add a 10% excess volume.[1]

-

Equilibration: Agitate the vial at 25°C ± 1°C for 24 hours using a benchtop shaker.

-

Phase Separation: Allow the mixture to stand for 1 hour. If the thiol is a liquid, it may settle at the bottom (if denser than solvent) or float.[1]

-

Sampling: Withdraw 100 µL of the solvent phase (supernatant) using a glass syringe.[1]

-

Filtration: Pass through a 0.45 µm PTFE syringe filter (nylon filters may degrade) into an HPLC vial.

-

Quantification: Dilute with Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Handling & "Stench" Management

Thiols possess low odor thresholds (ppb range).[1] Proper handling is a safety and "quality of life" requirement.[1][3]

-

Containment: Always handle in a functioning fume hood.

-

Decontamination Solution (Bleach Bath):

-

Glassware Cleaning: Soak all contaminated syringes, vials, and spatulas in the Bleach Bath for 30 minutes before removing them from the hood for standard washing.[1]

Application Case: Solvent Selection for Nucleophilic Substitution

In drug development, this thiol is often reacted with alkyl halides.[1] The solvent choice dictates the reaction mechanism (

Decision Logic:

-

Scenario 1: High Reactivity Required (

). -

Scenario 2: Phase Transfer Catalysis (PTC).

Figure 2: Decision tree for selecting the optimal solvent based on the intended chemical transformation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761424, (2,6-Difluorophenyl)methanethiol. Retrieved from [Link]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for Solvation Principles of Thiols).

Sources

Preparation of (2,6-Difluorophenyl)methanethiol from 2,6-difluorotoluene

The following technical guide details the preparation of (2,6-Difluorophenyl)methanethiol (also known as 2,6-difluorobenzyl mercaptan) starting from 2,6-difluorotoluene . This workflow prioritizes high-purity synthesis suitable for pharmaceutical applications, utilizing the Thiourea (Isothiouronium) route to minimize disulfide byproduct formation.

Target Molecule: (2,6-Difluorophenyl)methanethiol CAS: 878204-82-1 Primary Application: Pharmaceutical intermediate (Bioisostere for benzyl alcohols/amines), fragment for covalent inhibitors.

Executive Summary & Retrosynthetic Analysis

The synthesis of (2,6-difluorophenyl)methanethiol is a two-step transformation from 2,6-difluorotoluene. The 2,6-difluoro substitution pattern introduces unique electronic and steric properties, often used in medicinal chemistry to block metabolic oxidation at the benzylic position or to modulate lipophilicity.

Strategic Route:

-

Radical Bromination: Selective functionalization of the benzylic methyl group using N-Bromosuccinimide (NBS).

-

Nucleophilic Thiolation: Conversion of the bromide to the thiol via an isothiouronium salt intermediate. This method is superior to direct sulfhydration (NaSH) as it prevents the formation of symmetric sulfide (thioether) and disulfide impurities.

Retrosynthetic Pathway (Graphviz)

Caption: Retrosynthetic disconnection showing the transformation from the thiol back to the toluene precursor.

Step 1: Synthesis of 2,6-Difluorobenzyl Bromide

Reaction Type: Wohl-Ziegler Radical Bromination Precursor: 2,6-Difluorotoluene Product: 2,6-Difluorobenzyl bromide (CAS 85118-00-9)

Technical Insight

The 2,6-difluoro substitution exerts an electron-withdrawing effect on the aromatic ring, slightly deactivating the benzylic C-H bonds compared to toluene. However, the radical stability is sufficient for bromination. The primary challenge is over-bromination (formation of benzal dibromide). This is mitigated by using a slight stoichiometric deficit of NBS and slow addition.

Experimental Protocol

Reagents:

-

2,6-Difluorotoluene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

-

Solvent: Acetonitrile (Green alternative) or CCl4 (Traditional, strictly regulated)

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Dissolution: Dissolve 2,6-difluorotoluene in anhydrous acetonitrile (0.5 M concentration).

-

Activation: Add NBS and AIBN to the solution.

-

Reaction: Heat the mixture to reflux (approx. 80-82 °C). The reaction is initiated when the solution turns pale yellow/orange (bromine generation) and then fades as the radical chain propagates.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. Reaction is typically complete in 4–6 hours.

-

Workup: Cool to room temperature. The succinimide byproduct will precipitate. Filter off the solid succinimide.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is purified via silica gel column chromatography (eluent: 100% Hexanes to 5% EtOAc/Hexanes) or recrystallization from cold hexane if the solid is impure.

-

Target Properties: White to off-white crystalline solid; MP: 51–55 °C.

-

Safety Note: Benzyl bromides are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.

Step 2: Synthesis of (2,6-Difluorophenyl)methanethiol

Reaction Type: Nucleophilic Substitution (SN2) followed by Hydrolysis Precursor: 2,6-Difluorobenzyl bromide Product: (2,6-Difluorophenyl)methanethiol[1]

Technical Insight

Direct reaction with NaSH often yields the symmetric sulfide (Ar-CH2-S-CH2-Ar) due to the high nucleophilicity of the resulting thiolate. The Thiourea Method traps the intermediate as an isothiouronium salt, which is non-nucleophilic, preventing over-alkylation. Subsequent alkaline hydrolysis releases the thiol cleanly.

Reaction Mechanism (Graphviz)

Caption: Mechanism of thiourea alkylation followed by base-catalyzed hydrolysis to yield the free thiol.

Experimental Protocol

Reagents:

-

2,6-Difluorobenzyl bromide (1.0 equiv)

-

Thiourea (1.1 equiv)[2]

-

Solvent: Ethanol (Absolute)[3]

-

Hydrolysis Base: 10% NaOH (aq)

Procedure:

-

Salt Formation:

-

Dissolve 2,6-difluorobenzyl bromide and thiourea in ethanol (approx. 3 mL per mmol).

-

Heat to reflux for 2–3 hours. The solution typically becomes homogeneous.

-

Checkpoint: TLC should show complete consumption of the bromide.

-

-

Hydrolysis:

-

Cool the mixture to room temperature.

-

Add 10% aqueous NaOH (3.0 equiv) carefully (exothermic).

-

Reflux the mixture for an additional 1–2 hours under nitrogen atmosphere (to prevent disulfide formation).

-

-

Workup:

-

Cool to room temperature and acidify carefully with dilute HCl to pH ~2.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Wash combined organics with water and brine.[4]

-

Dry over anhydrous

and concentrate.

-

-

Purification:

-

The crude oil is typically >90% pure. Further purification can be achieved by vacuum distillation (if liquid) or flash chromatography (Hexanes).

-

Storage: Store under inert gas at 4°C to prevent oxidation to the disulfide.

-

Safety Note: Thiols have a characteristic stench . Use bleach (sodium hypochlorite) to neutralize glassware and waste streams, converting residual thiols to odorless sulfonates.

Data Summary & Characterization

Physicochemical Properties Table

| Property | 2,6-Difluorobenzyl Bromide | (2,6-Difluorophenyl)methanethiol |

| CAS | 85118-00-9 | 878204-82-1 |

| Molecular Weight | 207.02 g/mol | 160.18 g/mol |

| Physical State | Solid (Crystals) | Liquid (Oil) / Low melting solid |

| Melting Point | 51–55 °C | N/A (Liquid at RT expected) |

| Solubility | DCM, EtOAc, Insol. Water | DCM, Alcohols, Insol.[5] Water |

| Hazards | Corrosive, Lachrymator | Stench, Irritant |

Expected Analytical Data (Thiol)

-

1H NMR (CDCl3):

7.2–7.3 (m, 1H, Ar-H), 6.9 (t, 2H, Ar-H), 3.7–3.8 (d, 2H, -

19F NMR: Distinct singlet or multiplet around -115 ppm (relative to

). -

MS (EI/ESI): Molecular ion

at m/z 160.

References

-

Sigma-Aldrich. 2,6-Difluorobenzyl bromide Product Page. Retrieved from

-

ChemicalBook. 2,6-Difluorobenzyl bromide Synthesis and Reactions. Retrieved from

-

Berry, N. et al. (2010). "Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea". Arkivoc, (ix), 216-228.[2] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 878, Methanethiol (General Thiol Properties). Retrieved from

-

BenchChem. 2,6-Difluorobenzyl bromide Safety and Handling. Retrieved from

Sources

- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. (PDF) Reaction of thiourea and substituted thioureas with 1,3-dibromopropyne [academia.edu]

- 4. 2,6-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 5. Methanethiol [drugfuture.com]

(2,6-Difluorophenyl)methanethiol safety data sheet (SDS) information

This technical guide is structured as a high-level operational whitepaper for drug discovery scientists. It synthesizes specific safety data with the strategic medicinal chemistry rationale for using this intermediate.

Technical Safety & Application Guide

CAS: 878204-82-1 Formula: C₇H₆F₂S Molecular Weight: 160.18 g/mol Synonyms: 2,6-Difluorobenzyl mercaptan; (2,6-Difluorophenyl)methylthiol[1][2]

Part 1: Executive Technical Summary

(2,6-Difluorophenyl)methanethiol is not merely a reagent; it is a strategic "metabolic shield" in modern medicinal chemistry. In drug design, the 2,6-difluorobenzyl moiety is frequently employed to block metabolic oxidation at the benzylic position—a common "soft spot" for Cytochrome P450 enzymes.

By introducing this moiety via a thioether linkage, researchers can modulate lipophilicity (

Part 2: Hazard Profile & Risk Assessment (GHS)

While standard vendor SDSs classify this compound as an Irritant, experienced medicinal chemists must treat it with the elevated precautions reserved for volatile thiols and fluorinated aromatics.

GHS Classification (Self-Validating)

| Hazard Category | Code | Hazard Statement | Mechanistic Insight |

| Skin Irritation | H315 | Causes skin irritation | Thiol groups react with keratin cysteine disulfides, causing dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation | Acidic nature of thiol proton ( |

| STOT - SE | H335 | May cause respiratory irritation | Volatile vapors; fluorine substitution increases volatility vs. non-F analogs. |

| P-Codes | P261, P280 | Avoid breathing vapors; Wear PPE | CRITICAL: Thiols have low odor thresholds (ppb range). |

The "Hidden" Hazards

-

The Stench Factor: Like benzyl mercaptan, this compound possesses a penetrating, garlic-like odor detectable at ppb levels. Inadequate containment can trigger facility-wide evacuations due to false gas leak alarms.

-

Combustion Byproducts: In a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Sulfur Oxides (SOₓ) . Standard ABC extinguishers are insufficient; water spray must be used to scrub acid gases, but runoff must be contained.

Part 3: Handling & Storage Protocols

Storage Architecture

-

Atmosphere: Store under Argon or Nitrogen . Thiols readily oxidize to disulfides (R-S-S-R) upon exposure to atmospheric oxygen, compromising stoichiometry in sensitive couplings.

-

Temperature: Refrigerate (2–8°C).

-

Container: Teflon-lined caps are mandatory. Sulfur compounds can degrade standard rubber septa over time.

The "Bleach Quench" Protocol

Never dispose of thiol residues directly down the drain. You must chemically oxidize the thiol to a non-volatile sulfonate before disposal.

Reagent: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

The Reaction:

Protocol:

-

Collect all glassware, syringes, and septa used with the thiol in a fume hood.

-

Submerge items in a bath of 10% Bleach for 24 hours.

-

Caution: The oxidation is exothermic. Add bleach slowly to concentrated residues.

-

Rinse glassware with water only after the odor has completely dissipated.

Part 4: Synthesis & Application Context

Strategic Utility in Drug Design

The 2,6-difluoro substitution pattern is electronically unique. The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) while providing steric bulk that hinders enzymatic approach.

-

Case Study: This moiety is analogous to the pharmacophore found in Tak-385 (Relugolix) and ROR

t inverse agonists, where the 2,6-difluorobenzyl group improves metabolic stability compared to the unsubstituted benzyl analog.

Experimental Workflow: Nucleophilic Substitution

The following Graphviz diagram illustrates the standard workflow for using this thiol in an

Part 5: Physical Properties Data

Note: Where specific experimental data for the 2,6-difluoro analog is absent, values are predicted based on the non-fluorinated benzyl mercaptan and 2,6-difluorobenzyl alcohol analogs.

| Property | Value / Prediction | Source/Rationale |

| Physical State | Liquid (Colorless to pale yellow) | Analogous to Benzyl Mercaptan |

| Boiling Point | 185–195 °C (Predicted) | 2,6-Difluorobenzyl alcohol BP is 188°C [1]. |

| Density | ~1.25 g/mL (Predicted) | F-substitution increases density vs. Benzyl Mercaptan (1.058 g/mL). |

| Flash Point | > 75 °C (Predicted) | High boiling point suggests Combustible (Class IIIA). |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, MeOH | Lipophilic fluorinated ring. |

Part 6: Emergency Response (Fire & Spill)

Firefighting (Class B)

-

Media: Dry chemical,

, or alcohol-resistant foam. -

Specific Hazard: Thermal decomposition produces HF (hydroflouric acid) . Firefighters must wear full chemical resistant gear and positive pressure SCBA.

-

Post-Fire: Neutralize runoff with calcium gluconate or lime to precipitate fluoride.

Accidental Release (Spill)

-

Evacuate: Clear the area immediately. The smell will cause panic.

-

PPE: Wear organic vapor respirator, butyl rubber gloves, and goggles.

-

Containment: Cover spill with an activated carbon spill pillow or sand.

-

Neutralization: Treat the absorbed material with dilute bleach solution in a fume hood before disposal.

References

-

ChemicalBook. (2024). 2,6-Difluorobenzyl alcohol Properties and CAS 19064-18-7.[3][4] Link

-

Sigma-Aldrich. (2024). Benzyl Mercaptan Safety Data Sheet. Link

-

National Institutes of Health (NIH). (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl sulfones as RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Apollo Scientific. (2024). (2,6-Difluorophenyl)methanethiol Product Page & Hazards. Link

-

PubChem. (2024). Compound Summary: 2,6-Difluorobenzyl bromide (Precursor). Link

Sources

Proper handling and storage of (2,6-Difluorophenyl)methanethiol

Technical Guide: Proper Handling, Storage, and Stability of (2,6-Difluorophenyl)methanethiol

Executive Summary

(2,6-Difluorophenyl)methanethiol (CAS: 878204-82-1) is a specialized fluorinated building block used primarily in the synthesis of bioactive compounds, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) and lipophilic drug scaffolds.

While structurally similar to benzyl mercaptan, the 2,6-difluoro substitution pattern introduces unique electronic and steric properties that enhance metabolic stability in downstream applications.[1] However, this compound presents significant handling challenges due to its extreme olfactory potency (stench) and susceptibility to oxidative dimerization .[1][2][3] This guide defines the protocols required to maintain chemical integrity and ensure operator safety.

Chemical Profile & Critical Hazards

| Property | Data |

| Chemical Name | (2,6-Difluorophenyl)methanethiol |

| CAS Number | 878204-82-1 |

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.18 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~180–190°C (Predicted based on benzyl mercaptan) |

| Acidity (pKa) | ~9.5 (Estimated; more acidic than benzyl mercaptan due to F-induction) |

| Primary Hazard | Stench (Odor threshold < 1 ppb), Skin/Eye Irritant |

2.1 The "Stench" Factor

Unlike standard solvents, thiols trigger the human olfactory response at parts-per-billion levels.[3] The 2,6-difluoro substitution does not mitigate this; in fact, the volatility of the liquid allows it to rapidly permeate laboratory spaces.

-

Mechanism: Binds to olfactory receptors rich in copper/zinc, triggering an immediate repulsion response.[1][2][3]

-

Containment: Standard fume hoods are often insufficient for spills.[1][2][3] Closed-system handling is mandatory.[2][3]

Stability & Storage Protocols

The primary degradation pathway for (2,6-Difluorophenyl)methanethiol is oxidative dimerization to form bis(2,6-difluorobenzyl) disulfide.[3] This reaction is accelerated by:

-

Atmospheric Oxygen: The thiol proton is acidic; trace bases or simply air exposure facilitates radical formation.[1][2][3]

-

Trace Metals: Iron or copper impurities in glassware can catalyze the coupling.[1][2][3]

-

Light: UV light promotes homolytic cleavage of the S-H bond.[1][2][3]

3.1 Storage Specifications

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C | Slows kinetic rate of auto-oxidation.[2][3] |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" over the liquid surface.[1][2][3] |

| Container | Amber Glass with Teflon (PTFE) lined cap | Amber blocks UV; PTFE prevents sulfur leaching into plastic caps.[1][2][3] |

| Secondary | Sealed over-pack with Activated Carbon | Adsorbs fugitive vapors; prevents cross-contamination of freezers.[1][2][3] |

Handling & Manipulation Workflow

Core Directive: Never open the stock bottle outside of a functional fume hood. All transfers must use positive-pressure inert gas techniques to prevent oxygen ingress.[2][3]

Diagram 1: Inert Atmosphere Transfer Workflow

[1]

Oxidation Chemistry & Prevention

Understanding the degradation mechanism is crucial for troubleshooting low yields in synthesis.[1][2][3] The 2,6-difluoro substituents make the benzylic position slightly less electron-rich, but the sulfur atom remains highly nucleophilic and prone to oxidation.

Diagram 2: Thiol Degradation Pathway [2][3]

[1]

Spill Response & Deodorization (Neutralization)[2][3]

Standard soap and water will not remove the odor.[2][3] You must chemically alter the sulfur moiety.[2][3]

The Chemistry of Deodorization: We utilize Sodium Hypochlorite (Bleach) to oxidize the thiol (bad smell) into a sulfonic acid (odorless/water-soluble).[2][3]

-

Reaction:

Critical Warning: Mixing concentrated bleach with thiols can be exothermic.[1][2][3] Always use dilute solutions.[2][3]

Diagram 3: Spill & Waste Decontamination Decision Tree

Synthesis & Application Context

In drug discovery, (2,6-Difluorophenyl)methanethiol is often generated in situ or used immediately to introduce the 2,6-difluorobenzylthio moiety.

-

Key Application: Synthesis of S-DABO derivatives (HIV-1 Reverse Transcriptase Inhibitors).[2][3][4]

-

Mechanistic Benefit: The fluorine atoms at the 2,6-positions provide:

Synthetic Route Note: If the thiol is unavailable, it is commonly synthesized from 2,6-difluorobenzyl bromide (CAS 85118-00-9) via nucleophilic substitution with thiourea, followed by alkaline hydrolysis [1].

References

-

BenchChem. (2025).[1][2][3][5] Application Notes and Protocols: 2,6-Difluorobenzenethiol in Organic Synthesis. Retrieved from [2][3]

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2][3] Compound Summary: (2,6-Difluorophenyl)methanethiol (CAS 878204-82-1).[2][3][6][7] Retrieved from [2][3]

-

Mai, A., et al. (1999).[1][2][3][8] Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones. Journal of Medicinal Chemistry. Retrieved from

-

UCLA Chemistry & Biochemistry. (2022).[2][3] Standard Operating Procedures for Using Stench Chemicals. Retrieved from [2][3]

Sources

- 1. Methanethiol - Wikipedia [en.wikipedia.org]

- 2. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (2,6-Difluorophenyl)methanethiol - CAS:878204-82-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. (2,6-Difluorophenyl)methanethiol - CAS:878204-82-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. fishersci.com [fishersci.com]

Reactivity of the thiol group in (2,6-Difluorophenyl)methanethiol

An In-Depth Technical Guide to the Reactivity of the Thiol Group in (2,6-Difluorophenyl)methanethiol

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the thiol group in (2,6-Difluorophenyl)methanethiol, a specialized benzylic thiol of increasing interest in medicinal chemistry and materials science. While literature specifically detailing the reaction parameters of this molecule is emerging, this document synthesizes data from structurally analogous compounds and fundamental principles of physical organic chemistry to provide a predictive and practical framework for its use. We will explore the molecule's unique electronic properties, acidity (pKa), nucleophilic behavior in S-alkylation and S-arylation reactions, and its oxidative chemistry. Detailed, field-tested protocols and mechanistic diagrams are provided to empower researchers, scientists, and drug development professionals to effectively utilize this versatile reagent.

Introduction: Structural Uniqueness and Synthetic Potential

(2,6-Difluorophenyl)methanethiol is an organosulfur compound distinguished by two key structural features that dictate its chemical behavior: a benzylic thiol group and a phenyl ring bearing two fluorine atoms at the ortho positions.

-

The Benzylic Thiol Moiety: The methylene (-CH₂) spacer between the aromatic ring and the sulfhydryl (-SH) group is critical. It insulates the sulfur atom from the direct resonance effects of the phenyl ring, differentiating its reactivity from aryl thiols like thiophenol. However, the sulfur atom is still profoundly influenced by the ring's powerful inductive effects.

-

The 2,6-Difluoro Substitution: Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This effect is maximized by the ortho positioning. This electronic pull significantly modulates the acidity of the S-H bond and the stability of the resulting thiolate anion.

The incorporation of fluorinated motifs is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties.[1] Similarly, sulfur-containing functional groups are present in a significant percentage of approved drugs, valued for their ability to form key interactions with biological targets.[2] (2,6-Difluorophenyl)methanethiol sits at the intersection of these two privileged areas, making it a valuable building block for creating novel chemical entities.[3][4]

Acidity and Thiolate Formation: The Gateway to Reactivity

The reactivity of a thiol is fundamentally linked to its acidity, or pKa, which determines the ease of forming the highly nucleophilic thiolate anion (RS⁻) in the presence of a base.[5]

The pKa of the thiol proton in (2,6-Difluorophenyl)methanethiol is significantly influenced by the electron-withdrawing nature of the 2,6-difluorophenyl group. This inductive effect stabilizes the negative charge on the sulfur atom once the proton is removed, thereby lowering the pKa and making the thiol more acidic than simple alkyl thiols like methanethiol (pKa ~10.4).[6]

Table 1: Comparison of Thiol pKa Values

| Compound | Structure | Approximate pKa | Key Influencing Factor |

| Methanethiol | CH₃-SH | 10.4[6] | Alkyl group (weakly donating) |

| Benzyl Mercaptan | Ph-CH₂-SH | 9.4 | Phenyl group (weakly withdrawing) |

| (2,6-Difluorophenyl)methanethiol | 2,6-F₂-Ph-CH₂-SH | ~7-8 (Predicted) | 2,6-Difluorophenyl group (strongly withdrawing) |

| Thiophenol | Ph-SH | 6.6 | Direct resonance with phenyl ring |

The formation of the thiolate is an equilibrium process. According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa of the thiol, the concentrations of the protonated thiol (RSH) and the deprotonated thiolate (RS⁻) are equal. To ensure the thiolate is the dominant species for subsequent reactions, a base is chosen to maintain a pH well above the thiol's pKa.

Caption: Thiol-thiolate equilibrium.

Nucleophilic Reactivity: The Core of Synthetic Utility

The primary application of (2,6-Difluorophenyl)methanethiol in synthesis is as a potent sulfur nucleophile after deprotonation.[7] The resulting thiolate anion readily participates in reactions to form stable carbon-sulfur bonds.

S-Alkylation via SN2 Reaction

A foundational use of this reagent is its reaction with alkyl halides (or other substrates with a good leaving group, like tosylates) to form thioethers. This reaction proceeds via a classic SN2 mechanism.

Causality in Experimental Design:

-

Base Selection: A non-nucleophilic base is crucial to prevent competition with the thiolate. Common choices include potassium carbonate (K₂CO₃), a mild and economical base, or sodium hydride (NaH) for a stronger, irreversible deprotonation when dealing with less reactive alkylating agents.

-

Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base (e.g., K⁺) without solvating the thiolate anion, leaving it "naked" and highly nucleophilic, thus accelerating the SN2 reaction.

Caption: Oxidation states accessible from the thiol group.

Detailed Experimental Protocols

The following protocols are provided as self-validating, representative examples. Researchers should adapt them based on the specific reactivity of their chosen substrates.

Protocol 5.1: Synthesis of 2,6-Difluorobenzyl Benzyl Thioether (S-Alkylation)

This protocol details a standard SN2 reaction using benzyl bromide as the alkylating agent.

Materials:

-

(2,6-Difluorophenyl)methanethiol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2,6-Difluorophenyl)methanethiol (1.0 eq).

-

Dissolve the thiol in anhydrous DMF (approx. 0.2 M concentration).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension vigorously at room temperature for 20 minutes to ensure formation of the thiolate.

-

Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture. Note: The reaction may be mildly exothermic.

-

Continue stirring at room temperature for 3-5 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting thiol indicates reaction completion.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography (silica gel) if necessary.

Protocol 5.2: Synthesis of Bis(2,6-difluorobenzyl) Disulfide (Oxidative Coupling)

This protocol describes a mild oxidation to form the corresponding disulfide.

Materials:

-

(2,6-Difluorophenyl)methanethiol

-

Iodine (I₂)

-

Methanol

-

Sodium thiosulfate solution (10% w/v)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve (2,6-Difluorophenyl)methanethiol (1.0 eq) in methanol in a round-bottom flask.

-

In a separate flask, prepare a solution of iodine (0.55 eq, which is 1.1 eq of iodine atoms) in methanol.

-

Slowly add the iodine solution dropwise to the thiol solution at room temperature with stirring. A color change from dark brown to pale yellow is typically observed upon completion.

-

Self-Validation Checkpoint: Monitor by TLC. The product disulfide will have a different Rf value than the starting thiol.

-

Stir for 1-2 hours after the addition is complete.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer with a 10% sodium thiosulfate solution to quench any excess iodine (the organic layer should become colorless).

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the disulfide product.

Conclusion

(2,6-Difluorophenyl)methanethiol is a highly versatile synthetic intermediate whose reactivity is dominated by the properties of its thiol group. The strong inductive effect of the difluorinated ring enhances the thiol's acidity, facilitating the formation of a potent thiolate nucleophile under mild basic conditions. This nucleophile is the key intermediate for forming thioethers via S-alkylation and S-arylation, providing robust pathways for C-S bond formation. Furthermore, the thiol can be selectively oxidized to access disulfides and other sulfur-oxygenated species. The protocols and principles outlined in this guide offer a solid foundation for chemists to harness the unique reactivity of this valuable building block in drug discovery and advanced materials synthesis.

References

- Benchchem. (n.d.). 2,6-Difluorobenzenethiol in Organic Synthesis - Application Notes and Protocols.

-

Lalk, M., et al. (n.d.). Relationship of thiol pKa and reactivity. ResearchGate. Available at: [Link]

- Smeets, P. J. H., et al. (2012). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University.

-

Hansen, R. E., et al. (2009). Typical pKa of thiol groups. BioNumbers. Available at: [Link]

-

Wikipedia. (n.d.). Methanethiol. Available at: [Link]

-

Wikipedia. (n.d.). Thiol. Available at: [Link]

-

Zhang, S., et al. (2016). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Publishing. Available at: [Link]

-

Lopchuk, J. M., et al. (2024). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. Moffitt Cancer Center. Available at: [Link]

-

Gao, C., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed. Available at: [Link]

-

Costa, M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

Al-Mokrab, M., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. Available at: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moffitt.org [moffitt.org]

- 5. researchgate.net [researchgate.net]

- 6. Methanethiol - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Ortho-Difluoro Effect: A Technical Guide to the Reactivity of (2,6-Difluorophenyl)methanethiol

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. The (2,6-difluorophenyl)methyl moiety is a privileged structural motif, yet the specific influence of the ortho-difluoro substitution pattern on the adjacent methanethiol functional group is not widely documented. This technical guide provides an in-depth analysis of how the two ortho-fluorine atoms modulate the reactivity of (2,6-Difluorophenyl)methanethiol. We will explore the electronic and steric effects on the thiol's acidity (pKa), the nucleophilicity of its conjugate base, and its susceptibility to oxidation. This paper serves as a resource for researchers, scientists, and drug development professionals by providing theoretical insights, predictive data, and detailed experimental protocols for the synthesis and application of this versatile building block.

Introduction: The Strategic Role of Fluorine in Modulating Thiol Reactivity

Sulfur-containing compounds are integral to drug development, with functional groups like thiols serving as key nucleophiles and intermediates in synthesis.[1] The reactivity of a thiol is primarily governed by three factors: the acidity of the S-H bond (its pKa), the nucleophilicity of the resulting thiolate anion, and its redox potential. Modifying these properties with precision is a key objective in rational drug design.

The introduction of fluorine atoms, particularly on an adjacent aromatic ring, offers a powerful tool for this purpose. Fluorine is the most electronegative element, exerting a potent negative inductive effect (-I) that can significantly alter the electronic landscape of a molecule.[2] When placed at the ortho positions of a phenyl ring, as in (2,6-Difluorophenyl)methanethiol, the fluorine atoms impose a unique combination of electronic and steric constraints that directly impact the thiol group.

This guide will dissect these influences, using the well-characterized benzyl mercaptan as a benchmark for comparison. We will demonstrate how the 2,6-difluoro substitution pattern leads to predictable, and synthetically useful, changes in reactivity.

Synthesis of (2,6-Difluorophenyl)methanethiol

The most direct and reliable route to (2,6-Difluorophenyl)methanethiol is via nucleophilic substitution on a corresponding 2,6-difluorobenzyl halide. The use of thiourea as the sulfur source is a well-established method that avoids the direct handling of malodorous and highly reactive sulfide reagents like H₂S or NaSH.[3] The reaction proceeds through a stable, odorless S-alkylisothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the target thiol.[4]

Experimental Protocol: Synthesis via Isothiouronium Salt

This protocol is adapted from established procedures for analogous thiols.[3][4]

Materials:

-

2,6-Difluorobenzyl chloride (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether or Dichloromethane for extraction

Procedure:

Step 1: Formation of S-(2,6-Difluorobenzyl)isothiouronium Chloride

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 eq) in ethanol (approx. 3 mL per gram of thiourea).

-

To this solution, add 2,6-difluorobenzyl chloride (1.0 eq).

-

Heat the mixture to reflux and stir for 2-3 hours. The formation of a white precipitate (the isothiouronium salt) should be observed.

-

After the reaction is complete (monitored by TLC, observing the disappearance of the starting benzyl chloride), cool the mixture to room temperature. The salt can be filtered and washed with cold ethanol or used directly in the next step.

Step 2: Hydrolysis to (2,6-Difluorophenyl)methanethiol

-

To the flask containing the isothiouronium salt, add a solution of sodium hydroxide (2.5 eq) in water (approx. 4 mL per gram of NaOH).

-

Heat the mixture to reflux and stir for 2-3 hours. During this time, the salt will dissolve as it hydrolyzes to the sodium thiolate.

-

Cool the reaction mixture in an ice bath.

Step 3: Isolation and Purification

-

While keeping the mixture cold, slowly and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The thiol will precipitate as an oil or solid.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Crucial Note: Thiols are susceptible to air oxidation to form disulfides.[5] It is advisable to perform the workup and purification steps using degassed solvents and under an inert atmosphere (N₂ or Ar) to maximize the yield of the desired thiol. The crude product can be purified by vacuum distillation if necessary.

Physicochemical Properties and the Impact of Fluorine

The two ortho-fluorine atoms exert a profound influence on the thiol's core properties through a combination of inductive electron withdrawal and steric hindrance.

Acidity (pKa)

The acidity of a thiol is a measure of the stability of its conjugate base, the thiolate anion (RS⁻). Electron-withdrawing groups stabilize this anion, thereby increasing the acidity of the thiol (i.e., lowering its pKa). The fluorine atoms on the phenyl ring are powerfully electron-withdrawing due to their high electronegativity.

-

Inductive Effect (-I): The C-F bond is highly polarized, pulling electron density away from the aromatic ring. This effect is transmitted through the sigma framework to the benzylic carbon and ultimately to the sulfur atom, stabilizing the negative charge of the thiolate.

-

Resonance Effect (+R): While fluorine has a lone pair that can participate in resonance, its +R effect is weak and is significantly outweighed by its strong -I effect, especially from the ortho position.

Based on Hammett substituent constants, which quantify the electronic effect of a substituent, fluorine is strongly electron-withdrawing (σ_meta = +0.34, σ_para = +0.06).[6] While ortho constants are more complex due to steric contributions, the cumulative effect of two ortho-fluorines is a significant withdrawal of electron density from the S-H bond.

Table 1: Comparison of Thiol pKa Values

| Compound | Structure | pKa (Experimental) | Predicted pKa | Rationale for Prediction |

|---|---|---|---|---|

| Methanethiol | CH₃-SH | ~10.4[7] | N/A | Alkyl group is weakly electron-donating. |

| Benzyl Mercaptan | Ph-CH₂-SH | ~9.43[8] | N/A | Phenyl group is weakly electron-withdrawing relative to methyl. |

| (2,6-Difluorophenyl)methanethiol | 2,6-F₂-Ph-CH₂-SH | Not reported | ~8.0 - 8.5 | Strong -I effect of two ortho-fluorines significantly stabilizes the thiolate anion, increasing acidity. |

We predict a pKa drop of approximately 1.0-1.5 units compared to benzyl mercaptan. This increased acidity means that (2,6-Difluorophenyl)methanethiol can be deprotonated by weaker bases and will exist to a greater extent as the thiolate anion at physiological pH compared to its non-fluorinated counterpart.

Nucleophilicity

Nucleophilicity and basicity are often related but are not the same. Basicity is a thermodynamic property (related to pKa), while nucleophilicity is a kinetic property. For a series of related nucleophiles, increasing basicity often correlates with increasing nucleophilicity. However, the powerful inductive effect of the fluorine atoms, while increasing acidity (lowering the pKa of the thiol), simultaneously decreases the basicity of the corresponding thiolate.

This reduced basicity suggests that the (2,6-difluorophenyl)methanethiolate anion is a weaker nucleophile than the benzyl mercaptan-derived thiolate. The electron density on the sulfur atom is delocalized and withdrawn by the fluorinated ring, making it less available to attack an electrophilic carbon.

Furthermore, the two ortho-substituents may introduce steric hindrance, impeding the approach of the sulfur nucleophile to a sterically demanding electrophile.[5][9] This "ortho effect" can further reduce the effective reaction rate compared to an unhindered nucleophile.[10]

Oxidation Potential

Thiols are readily oxidized to disulfides, a reaction that can occur simply upon exposure to atmospheric oxygen. This is a critical consideration for the storage and handling of (2,6-Difluorophenyl)methanethiol.

2 R-SH + [O] ⇌ R-S-S-R + H₂O